Product packaging for Fmoc-5-benzyloxy-DL-tryptophan(Cat. No.:CAS No. 1219348-47-6)

Fmoc-5-benzyloxy-DL-tryptophan

Cat. No.: B1322139
CAS No.: 1219348-47-6
M. Wt: 532.6 g/mol
InChI Key: AAALCSXQUBDIHN-UHFFFAOYSA-N
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Description

Fmoc-5-benzyloxy-DL-tryptophan is a useful research compound. Its molecular formula is C33H28N2O5 and its molecular weight is 532.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H28N2O5 B1322139 Fmoc-5-benzyloxy-DL-tryptophan CAS No. 1219348-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28N2O5/c36-32(37)31(16-22-18-34-30-15-14-23(17-28(22)30)39-19-21-8-2-1-3-9-21)35-33(38)40-20-29-26-12-6-4-10-24(26)25-11-5-7-13-27(25)29/h1-15,17-18,29,31,34H,16,19-20H2,(H,35,38)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAALCSXQUBDIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc 5 Benzyloxy Dl Tryptophan

Established Strategies for Fmoc Protection of Amino Acids

The introduction of the Fmoc group to the alpha-amino function of an amino acid is a cornerstone of solid-phase peptide synthesis (SPPS). nih.gov This protecting group is favored for its base-lability, allowing for orthogonal protection schemes in complex syntheses. nih.gov

Chemical Routes for Alpha-Amino Fluorenylmethyloxycarbonylation

The most common methods for the N-Fmoc protection of amino acids involve the reaction of the amino acid with an activated Fmoc reagent. Two principal reagents are widely used: 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

The reaction with Fmoc-Cl is typically performed under Schotten-Baumann conditions, where the amino acid is dissolved in an aqueous basic solution, such as aqueous sodium bicarbonate or sodium carbonate, and the Fmoc-Cl is added in an organic solvent like dioxane or tetrahydrofuran (B95107) (THF). The base neutralizes the hydrochloric acid that is liberated during the reaction, driving the formation of the Fmoc-carbamate.

Alternatively, Fmoc-OSu is often preferred due to its greater stability compared to the moisture-sensitive Fmoc-Cl. researchgate.net The reaction with Fmoc-OSu is generally carried out in a mixture of an organic solvent, such as acetonitrile (B52724) or THF, and an aqueous basic solution. The succinimide (B58015) leaving group is less reactive than chloride, which can sometimes lead to cleaner reactions with fewer side products. A study on the synthesis of peptides containing 5-hydroxytryptophan (B29612) (5-HTP) demonstrated the protection of the α-amino group with Fmoc-succinimide. nih.gov

A general reaction scheme for Fmoc protection is as follows:

Amino Acid + Fmoc-X → Fmoc-Amino Acid + HX (where X is the leaving group, e.g., Cl or OSu)

Optimization of Reaction Conditions for High Yield and Purity in Fmoc Derivatization

Achieving high yield and purity in Fmoc derivatization is critical for the subsequent use of the amino acid in peptide synthesis. Several factors influence the outcome of the reaction, including the choice of base, solvent system, temperature, and reaction time.

The pH of the reaction mixture is a crucial parameter. It must be sufficiently high to deprotonate the amino group, rendering it nucleophilic, but not so high as to cause significant hydrolysis of the Fmoc reagent or racemization of the chiral center. For many amino acids, a pH range of 8.5 to 9.5 is optimal.

The choice of solvent also plays a significant role. Mixtures of water and organic solvents like THF, acetonitrile, or dioxane are common. The organic solvent helps to solubilize the Fmoc reagent, while the water dissolves the amino acid and the basic buffer. Research has shown that both the rate of addition of the Fmoc reagent and the solvent can have a considerable impact on the yield. researchgate.net

Temperature control is another important factor. While many Fmoc protection reactions are carried out at room temperature, some may benefit from cooling to minimize side reactions. Conversely, gentle heating has been explored to expedite the reaction. nih.gov

ParameterConditionRationale / Finding
Fmoc Reagent Fmoc-OSuGenerally more stable and leads to fewer side products compared to Fmoc-Cl. researchgate.netnih.gov
Base Sodium Bicarbonate, Sodium CarbonateMaintains an optimal pH range (8.5-9.5) for the reaction.
Solvent Dioxane/Water, Acetonitrile/WaterA biphasic system to dissolve both the amino acid and the Fmoc reagent.
Temperature Room TemperatureSufficient for most reactions, with cooling sometimes employed to reduce side reactions.
Reaction Time 1-24 hoursMonitored by techniques like TLC or HPLC to ensure completion.

This table presents a summary of generally optimized conditions for the Fmoc protection of amino acids based on established chemical principles.

Synthesis of 5-Benzyloxy-DL-tryptophan Precursors

The synthesis of the target molecule necessitates the prior preparation of 5-benzyloxy-DL-tryptophan. This involves the introduction of the benzyloxy group at the 5-position of the indole (B1671886) ring of a suitable tryptophan precursor.

Chemical Pathways to Introduce the 5-Benzyloxy Moiety on the Indole Ring

The most direct route to 5-benzyloxytryptophan involves the benzylation of the hydroxyl group of 5-hydroxytryptophan. This transformation is typically achieved via a Williamson ether synthesis. researchgate.net In this reaction, the hydroxyl group is first deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction.

The general reaction is as follows:

5-Hydroxytryptophan Derivative + Base → 5-Oxyanion-tryptophan Derivative 5-Oxyanion-tryptophan Derivative + Benzyl Halide → 5-Benzyloxytryptophan Derivative

The choice of base and solvent is critical to the success of this reaction. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972). researchgate.net Care must be taken to avoid N-alkylation of the indole ring, which can be a competing side reaction. Protection of the alpha-amino and carboxyl groups of the starting 5-hydroxytryptophan may be necessary prior to the ether synthesis to prevent unwanted side reactions.

Starting MaterialReagentsSolventTypical Conditions
5-Hydroxyindole derivativeBenzyl bromide, K₂CO₃AcetoneReflux
5-Hydroxytryptophan (protected)Benzyl chloride, NaHDMF0°C to room temperature
5-Hydroxy indolePropargyl bromide, Cs₂CO₃Not specifiedNot specified researchgate.net

This table outlines plausible reaction conditions for the Williamson ether synthesis to form a benzyloxyether on an indole ring, based on general organic chemistry principles and related literature. researchgate.net

Enantiomeric Resolution Strategies for DL-Tryptophan Derivatives

As the synthesis often yields a racemic mixture of DL-tryptophan derivatives, a resolution step is necessary to isolate the desired enantiomer if required. However, for the synthesis of Fmoc-5-benzyloxy-DL-tryptophan, the racemic precursor is used directly. For applications requiring a single enantiomer, several resolution strategies are available.

Enzymatic resolution is a highly effective method. This technique exploits the stereoselectivity of enzymes. A common approach involves the acylation of the racemic amino acid (e.g., N-acetylation), followed by treatment with an acylase enzyme. These enzymes, such as aminoacylase (B1246476) from Aspergillus species, selectively hydrolyze the N-acyl group from the L-enantiomer, leaving the N-acyl-D-amino acid untouched. nih.govhongglory.com The resulting free L-amino acid and the N-acyl-D-amino acid can then be separated based on their different physical and chemical properties.

Chromatographic resolution using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) is another powerful technique. Various CSPs are commercially available that can separate tryptophan enantiomers and their derivatives. Alternatively, chiral mobile phase additives can be used with a standard achiral column to achieve separation.

Integrated Synthesis of this compound

The integrated synthesis of this compound involves a two-step sequence starting from 5-benzyloxy-DL-tryptophan. This precursor is commercially available or can be synthesized as described in section 2.2.1.

The final step is the Fmoc protection of the alpha-amino group of 5-benzyloxy-DL-tryptophan. This is typically carried out using the standard procedures described in section 2.1. For instance, 5-benzyloxy-DL-tryptophan can be reacted with Fmoc-OSu in the presence of a base like sodium bicarbonate in a mixed solvent system of dioxane and water. The reaction progress is monitored by a suitable chromatographic technique, and upon completion, the product is isolated and purified, often by crystallization after acidification of the reaction mixture.

Synthesis of Precursor (if not commercially available): 5-Hydroxytryptophan → Protection of amino and carboxyl groups (if necessary) → Benzylation of the 5-hydroxyl group → Deprotection to yield 5-Benzyloxy-DL-tryptophan.

Fmoc Protection: 5-Benzyloxy-DL-tryptophan + Fmoc-OSu (or Fmoc-Cl) → this compound.

The final product, this compound, is a stable, crystalline solid that can be used directly in peptide synthesis protocols.

Sequential Protection and Coupling Strategies

The synthesis of this compound typically involves a multi-step process starting from a suitable tryptophan precursor. A common and logical approach is the sequential protection of the different functional groups to avoid unwanted side reactions.

A plausible synthetic route commences with 5-hydroxy-DL-tryptophan. The first key step is the protection of the hydroxyl group on the indole ring as a benzyl ether. This is generally achieved by reacting 5-hydroxy-DL-tryptophan with a benzylating agent, such as benzyl bromide, in the presence of a base. researchgate.net

Following the successful benzylation of the 5-hydroxy group to yield 5-benzyloxy-DL-tryptophan biosynth.com, the next crucial step is the protection of the α-amino group with the Fmoc moiety. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis. altabioscience.com The introduction of the Fmoc group can be accomplished by reacting 5-benzyloxy-DL-tryptophan with an activated Fmoc reagent, such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. google.com The use of Fmoc-OSu is often preferred due to its stability and ease of handling. google.com

An alternative strategy involves a protection group swap. For instance, a different protecting group, such as the tert-butyloxycarbonyl (Boc) group, could be initially used for the α-amino group. A patent for the synthesis of a related compound, Fmoc-Trp(Boc)-OH, describes the protection of the indole nitrogen with a Boc group followed by Fmoc protection of the α-amino group. google.com A similar principle could be applied here, where an initial Nα-Boc-5-benzyloxy-DL-tryptophan intermediate is synthesized, followed by the deprotection of the Boc group and subsequent introduction of the Fmoc group.

The general reaction scheme can be summarized as follows:

Step 1: Benzylation of the Indole Ring

Starting Material: 5-Hydroxy-DL-tryptophan

Reagent: Benzyl bromide (BnBr) or Benzyl chloride (BnCl)

Base: A suitable base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)

Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF)

Step 2: Fmoc Protection of the α-Amino Group

Starting Material: 5-Benzyloxy-DL-tryptophan

Reagent: N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or Fmoc-Cl

Base: A mild base like sodium bicarbonate (NaHCO₃) or N,N-diisopropylethylamine (DIPEA)

Solvent: A mixture of an organic solvent (e.g., dioxane, acetone) and water

The following table outlines typical reaction conditions that could be adapted for this synthesis, based on protocols for similar compounds.

StepReactant 1Reactant 2ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Benzylation 5-Hydroxy-DL-tryptophanBenzyl bromideCs₂CO₃AcetoneRoom Temp1865
Fmoc Protection 5-Benzyloxy-DL-tryptophanFmoc-OSuNaHCO₃Dioxane/WaterRoom Temp4-1280-90

Methodological Considerations for Scalable Synthesis

The transition from a laboratory-scale synthesis to a larger, scalable production of this compound introduces several important considerations to ensure efficiency, cost-effectiveness, and safety. acs.org

Reagent Selection and Stoichiometry: For large-scale synthesis, the choice of reagents becomes critical. Less expensive and hazardous reagents are preferred. For instance, while benzyl bromide is highly reactive, benzyl chloride might be a more economical alternative for the benzylation step, although it may require harsher reaction conditions. The stoichiometry of the reagents must be optimized to maximize the yield and minimize waste.

Solvent Choice and Recovery: The volume of solvents used in scalable synthesis is substantial. Therefore, the selection of solvents should consider not only the reaction chemistry but also factors like toxicity, environmental impact, and the ease of recovery and recycling. acs.org For example, replacing dichloromethane (B109758) with a more environmentally benign solvent would be a key consideration. acs.org

Process Control and Automation: Maintaining consistent reaction conditions is crucial for reproducibility on a large scale. This often involves the use of automated reactors that can control temperature, pressure, and reagent addition rates precisely. Monitoring the reaction progress using techniques like in-line HPLC can help in determining the optimal reaction time and preventing the formation of by-products.

Purification Methods: Purification is often a bottleneck in scalable synthesis. While laboratory-scale purifications frequently rely on column chromatography, this method can be expensive and time-consuming on an industrial scale. Alternative purification techniques such as crystallization, precipitation, or extraction should be explored. For Fmoc-amino acids, which are often crystalline solids, crystallization is a highly effective and scalable purification method. nih.gov

Safety and Handling: The handling of large quantities of chemicals requires strict adherence to safety protocols. A thorough risk assessment of each step is necessary to identify potential hazards, such as exothermic reactions or the handling of flammable solvents, and to implement appropriate safety measures.

The table below highlights key considerations for scaling up the synthesis of this compound.

ParameterLaboratory ScaleScalable SynthesisRationale
Benzylation Reagent Benzyl bromideBenzyl chlorideCost-effectiveness and availability.
Purification Silica gel chromatographyCrystallization/RecrystallizationEfficiency, cost, and scalability.
Solvent Dichloromethane, DMFGreener alternatives, solvent recycling systemsEnvironmental impact and cost reduction. acs.org
Reaction Monitoring Thin Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Precision and real-time data for process control.
Process Control Manual addition, magnetic stirringAutomated reactors, mechanical stirringConsistency, safety, and improved mixing.

Applications in Solid Phase Peptide Synthesis Spps and Peptidomimetics

Advanced Fmoc-SPPS Protocols for Incorporating Fmoc-5-benzyloxy-DL-tryptophan

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the predominant method for assembling peptide chains. wikipedia.org This approach relies on an orthogonal protection scheme, where the Nα-Fmoc group is removed with a base (e.g., piperidine), while the acid-labile side-chain protecting groups are removed at the end of the synthesis. peptide.combeilstein-journals.org The incorporation of a modified residue like this compound follows the general SPPS cycle but requires careful optimization of coupling conditions to ensure efficiency and maintain the integrity of the final peptide. peptide.com

The coupling of any amino acid, including this compound, to the N-terminal amine of the growing peptide chain on the solid support requires the activation of its carboxyl group. This is typically achieved using a variety of coupling reagents that form a highly reactive intermediate, facilitating the formation of the amide (peptide) bond.

Commonly used coupling reagents belong to the amidinium or phosphonium (B103445) salt families. These are often used in combination with an additive to enhance efficiency and suppress side reactions. The choice of base is also critical, as it neutralizes the protonated amine on the resin and can influence the rate of both coupling and potential side reactions.

Key Coupling Strategies:

Amidinium/Phosphonium Reagents: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient. peptide.comluxembourg-bio.com They react with the Fmoc-amino acid in the presence of a base like N,N-Diisopropylethylamine (DIPEA) or a hindered base like 2,4,6-collidine to form the activated species for coupling. mesalabs.comuci.edu

Additives: 1-Hydroxybenzotriazole (HOBt) or its derivatives are frequently added during the activation step. luxembourg-bio.com These additives are known to accelerate coupling and, crucially, to minimize the risk of racemization of the activated amino acid. researchgate.net

Modern C-H Activation: Advanced methodologies are emerging for the modification of tryptophan residues directly. These strategies involve the palladium-catalyzed C-H activation at the C2 position of the indole (B1671886) ring, allowing for direct coupling with various partners. acs.org While often used for post-synthetic modification, the principles can inform the synthesis of peptides containing pre-modified tryptophan analogues.

Table 1: Common Reagents for Coupling Fmoc-Amino Acids in SPPS

Reagent Type Examples Additive(s) Common Base(s)
Amidinium Salts HBTU, HCTU, TBTU HOBt, HOAt DIPEA, 2,4,6-Collidine
Phosphonium Salts BOP, PyBOP HOBt DIPEA, NMM

| Carbodiimides | DCC, DIC | HOBt | - |

This table is based on information from references peptide.comluxembourg-bio.commesalabs.comuci.eduresearchgate.net.

The side chains of many amino acids are reactive and must be protected during SPPS to prevent undesired side reactions. beilstein-journals.orgpeptide.com The indole ring of tryptophan is susceptible to oxidation and modification by electrophilic species, particularly the carbocations that can be generated during the repeated acid treatments in Boc-based synthesis or during the final acid-mediated cleavage from the resin in Fmoc-SPPS. peptide.comrsc.org

The benzyloxy group on the 5-position of the indole ring in this compound serves as a "permanent" protecting group throughout the synthesis. Its key impacts are:

Prevention of Side Reactions: It shields the electron-rich indole nucleus from electrophilic attack, thereby preventing the formation of by-products and enhancing the purity of the final crude peptide. rsc.org This is particularly important for sensitive sequences or during prolonged synthesis times.

Orthogonality: In the context of Fmoc/tBu SPPS, the benzyloxy group is stable to the basic conditions (piperidine) used for Nα-Fmoc removal. wikipedia.org It is typically removed along with other acid-labile side-chain protecting groups (like t-Butyl) and cleavage from the resin using a strong acid cocktail, often containing trifluoroacetic acid (TFA). beilstein-journals.org

Cleavage Considerations: While protective, the cleavage of benzyloxy and other protecting groups can generate reactive cations. rsc.org These species can potentially modify sensitive residues in the newly deprotected peptide. To mitigate this, a "scavenger" cocktail (e.g., containing water, triisopropylsilane (B1312306), and dithiothreitol) is used during the final cleavage step to trap these reactive intermediates. peptide.com

The chemical activation of the carboxylic acid of an Fmoc-amino acid makes the α-proton acidic and susceptible to abstraction by a base, which can lead to racemization (the conversion of the L-amino acid to a mixture of L and D isomers). This is a significant concern as it can result in diastereomeric impurities that are difficult to separate from the target peptide.

Strategies to Minimize Racemization:

Choice of Coupling Reagent: Certain coupling reagents are known to produce less epimerization. For instance, TDBTU has been shown to cause significantly less racemization than other common reagents in specific fragment couplings. peptide.com

Use of Additives: The inclusion of additives like HOBt or HOAt during activation is a standard and effective method to suppress racemization. researchgate.netnih.gov

Hindered Bases: Using sterically hindered non-nucleophilic bases, such as 2,4,6-collidine, in place of more common bases like DIPEA or N-methylmorpholine (NMM) can substantially reduce the level of racemization. mesalabs.comnih.gov

Temperature Control: In microwave-assisted SPPS, where reactions are accelerated by heat, controlling the temperature is critical. Lowering the coupling temperature (e.g., from 80°C to 50°C) has been shown to limit racemization for susceptible residues like histidine and cysteine. nih.gov This principle applies to the incorporation of modified amino acids as well.

Table 2: Summary of Racemization Control Strategies

Strategy Method Rationale
Reagent Selection Use of urethane-protected amino acids (Fmoc, Boc, Cbz) The urethane (B1682113) group suppresses racemization during activation and coupling. nih.gov
Base Selection Employ hindered bases like 2,4,6-collidine. mesalabs.comnih.gov Steric bulk reduces the base's ability to abstract the α-proton of the activated amino acid.
Additives Include HOBt or HOAt in the coupling mixture. researchgate.netnih.gov Forms an activated ester that is less prone to racemization than other intermediates.

| Temperature Control | Lower the coupling temperature in microwave-assisted SPPS. nih.gov | Reduces the rate of the epimerization side reaction. |

Design and Chemical Synthesis of Peptidomimetic Agents

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with modified structures to improve their pharmacological properties. nih.gov A primary goal is to overcome the inherent limitations of peptides as therapeutic agents, such as poor metabolic stability due to degradation by proteases. researchgate.netgoogle.com

This compound serves as an ideal building block for constructing peptidomimetics. google.comalfa-chemistry.com Its incorporation into a peptide sequence introduces a non-proteinogenic amino acid, fundamentally altering the molecule's chemical nature.

The integration of this compound can influence the peptidomimetic's properties in several ways:

Altered Conformation: The bulky benzyloxy group can introduce steric constraints, influencing the peptide backbone's folding into a specific, more rigid conformation. This can lead to enhanced binding affinity and selectivity for a biological target. nih.gov

Modified Hydrophobicity: The benzyl (B1604629) moiety adds significant hydrophobic character, which can be tuned to improve membrane permeability or interaction with hydrophobic pockets in a target receptor. uniupo.it

Building Block for Novel Scaffolds: As detailed in patent literature, 5-benzyloxy-DL-tryptophan is explicitly listed as a component for the synthesis of complex peptidomimetic agents, highlighting its role as a foundational element in drug discovery programs. google.com

A major advantage of using peptidomimetics is their increased resistance to enzymatic cleavage compared to natural peptides. google.com Proteases recognize and cleave specific peptide bond sequences. By altering the structure of the amino acid residues or the peptide bonds themselves, the resulting molecule is no longer a substrate for these enzymes.

The use of this compound contributes to this resistance:

Steric Shielding: The presence of the non-natural, bulky side chain can sterically hinder the approach of a protease to the adjacent peptide bonds, preventing cleavage.

Disruption of Recognition Sites: The modification at the 5-position of the indole ring alters the electronic and steric profile of the tryptophan residue, which may be part of a protease's recognition sequence. This change can abolish enzyme binding and subsequent hydrolysis.

Enhanced Metabolic Stability: The resulting resistance to enzymatic degradation leads to a longer half-life in biological systems. google.com This increased metabolic stability is a critical attribute for developing effective therapeutic agents, as it can lead to improved bioavailability and duration of action. nih.gov

Derivatization Reactions and Analytical Characterization Methodologies

Post-Synthetic Chemical Modification of Fmoc-5-benzyloxy-DL-tryptophan and its Derivatives

The strategic modification of this compound is predicated on the orthogonal nature of its protecting groups. The fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group, while the benzyloxy (Bzl) group protects the hydroxyl function at the 5-position of the indole (B1671886) ring. This dual protection allows for selective chemical manipulation at different sites of the molecule, enabling the synthesis of complex peptides and labeled derivatives. alfa-chemistry.comwikipedia.org

The key to modifying this compound is the ability to remove one protecting group while leaving the other intact. This "orthogonal" strategy is fundamental in modern peptide chemistry. sigmaaldrich.comsigmaaldrich.com

Fmoc Group Removal : The N-terminal Fmoc group is labile to basic conditions. google.com It is typically removed using a solution of a secondary amine, most commonly 20-50% piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgmdpi.com This reaction proceeds via proton abstraction from the fluorenyl ring system, leading to the release of the free amine and dibenzofulvene. wikipedia.org The resulting free α-amino group is then available for subsequent reactions, such as peptide bond formation in solid-phase peptide synthesis (SPPS) or conjugation to a labeling molecule. nih.gov The benzyloxy group on the indole ring is stable under these basic conditions. wikipedia.org

Benzyloxy Group Removal : The O-benzyl ether protecting the 5-hydroxy functionality is stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions or by catalytic hydrogenation. wikipedia.org Strong acids like trifluoroacetic acid (TFA), often in combination with scavengers, are used to deprotect benzyl-based protecting groups, typically during the final cleavage of a peptide from its resin support. sigmaaldrich.compeptide.com Scavengers such as triisopropylsilane (B1312306) (TIS) or water are necessary to trap the reactive carbocations generated during cleavage, which could otherwise lead to side reactions with nucleophilic residues like tryptophan. wikipedia.orgsigmaaldrich.com The selective removal of the benzyloxy group while the Fmoc group remains attached would allow for specific functionalization at the 5-position of the indole ring.

Following selective deprotection, this compound or peptides containing this residue can be specifically labeled.

N-Terminal Labeling : After removal of the Fmoc group to expose the primary amine, a wide variety of labels can be introduced. These include fluorescent tags (e.g., fluorescein, rhodamine), biotin (B1667282) for affinity purification, or other reporter molecules using standard amine-reactive coupling chemistry. genscript.com

Indole Ring Labeling : The tryptophan indole ring itself is a target for chemical modification, typically at the C2-position, which is the most nucleophilic carbon. semanticscholar.orgnih.gov Various methods have been developed for the late-stage modification of tryptophan residues in peptides. nih.govrsc.org These include metal-catalyzed reactions, such as rhodium carbenoid-mediated labeling, and catalyst-free methods like C2-sulfenylation using thiosulfonate reagents in TFA. semanticscholar.orgnih.gov Photochemical processes using N-carbamoylpyridinium salts and UV light have also been shown to selectively modify tryptophan residues. nih.govacs.org While the 5-benzyloxy group in this compound would likely influence the electronic properties of the indole ring, these strategies offer potential pathways for site-specific labeling. The stability of the benzyloxy group under these specific labeling conditions would need to be evaluated.

Advanced Analytical Techniques for Compound and Peptide Characterization

A suite of advanced analytical methods is employed to separate, identify, and assess the purity of this compound, its derivatives, and peptides incorporating this modified amino acid.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis and purification of Fmoc-amino acids and peptides. nih.govhplc.eu

Reversed-Phase HPLC (RP-HPLC) : This is the most common mode used for separating these compounds based on their hydrophobicity. hplc.eunih.gov Derivatization with the hydrophobic Fmoc group makes amino acids well-suited for RP-HPLC analysis. nih.govresearchgate.net Separations are typically performed on columns with a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), using a mobile phase gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. researchgate.netgoogle.com An acidic additive, commonly 0.1% trifluoroacetic acid (TFA), is usually included in the mobile phase to act as an ion-pairing agent, improving peak shape and resolution. hplc.euphenomenex.com

Chiral Chromatography : Since the subject compound is a DL-racemic mixture, chiral HPLC is required to separate the D- and L-enantiomers. phenomenex.com This is achieved using chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., Lux Cellulose) or quinine-based zwitterionic selectors. phenomenex.comsemanticscholar.org These separations are crucial for applications where stereochemical purity is essential.

Technique Stationary Phase Mobile Phase Conditions Application Reference(s)
RP-HPLCLux Cellulose-2Acetonitrile / 0.1% Trifluoroacetic AcidEnantioseparation of 19 common Fmoc-amino acids phenomenex.com
RP-HPLCQuinine-based zwitterionic (ZWIX(+))Methanol / Acetonitrile with 30 mM TEA and 60 mM FAComparative enantioseparation of Fmoc-amino acids semanticscholar.org
RP-HPLCSinochrom ODS-BP (C18)Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B)Purity analysis of Fmoc-Arg(Pbf)-OH google.com
RP-HPLCHalo C18 (core-shell)Gradient of acetonitrile and 0.4 M borate (B1201080) buffer (pH 9.20)Separation of Fmoc-derivatized amino acids conicet.gov.ar

Spectroscopic methods are indispensable for structural confirmation and purity assessment.

UV-Vis Spectroscopy : The fluorenyl group of the Fmoc moiety possesses a strong and characteristic UV absorbance. mdpi.com The maximum absorption is typically observed around 265 nm, with additional peaks or shoulders near 289 nm and 301 nm. mdpi.comnih.gov This property is widely used for detection during HPLC analysis and for quantifying the amount of Fmoc-amino acid loaded onto a solid-phase synthesis resin. mdpi.comnih.gov The tryptophan indole itself also absorbs in the UV range, around 280 nm. nih.gov

Mass Spectrometry (MS) : Mass spectrometry provides definitive confirmation of the molecular weight of the compound and its derivatives. For this compound, the expected exact mass is 532.200 g/mol . chemsrc.com MS is also a critical tool in peptide analysis, used to verify the mass of a synthesized peptide and, through tandem MS (MS/MS), to confirm its amino acid sequence and locate specific modifications. semanticscholar.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful techniques for detailed structural elucidation. clockss.org ¹H NMR spectra can confirm the presence of all constituent parts of the molecule: characteristic signals for the fluorenyl, benzyl (B1604629), and indole protons are readily identifiable. researchgate.netresearchgate.net ¹³C NMR provides information on the carbon skeleton, with the chemical shift of the indole Cγ atom being particularly sensitive to the local chemical environment and side-chain torsion angles. illinois.edu

Technique Analyte/Group Characteristic Data / Findings Application Reference(s)
UV-Vis Fmoc GroupStrong absorbance maxima at ~265, 289, and 301 nm.Quantification of resin loading; HPLC detection. mdpi.comnih.gov
UV-Vis Tryptophan IndoleAbsorbance at ~280 nm.HPLC detection of peptides. nih.gov
Mass Spec This compoundMolecular Weight: 532.6 g/mol .Identity confirmation. chemsrc.comavantorsciences.com
¹H NMR Tryptophan DerivativesCharacteristic aromatic proton resonances are used to identify the indole structure and its substitution pattern.Structural elucidation. clockss.orgresearchgate.netresearchgate.net
¹³C NMR Tryptophan DerivativesChemical shifts of nonprotonated aromatic carbons (Cγ, Cδ2, Cε2) are sensitive to conformation.Structural and conformational analysis. illinois.edu

Biochemical and Biophysical Research Applications of Tryptophan Analogs

Engineering of Proteins and Peptides for Mechanistic Studies

The ability to introduce non-canonical amino acids like 5-benzyloxytryptophan allows for the precise engineering of proteins and peptides. This modification can enhance stability, introduce novel functionalities, or, most commonly, act as a reporter for molecular-level investigations.

The intrinsic fluorescence of tryptophan is highly sensitive to its local microenvironment, making it a natural probe for studying protein structure and dynamics. nih.govschroderlab.org Tryptophan analogs are often developed to have even more sensitive or distinct photophysical properties. The fluorescence emission of an indole (B1671886) ring is influenced by factors such as the polarity of the surrounding solvent, hydrogen bonding interactions, and π-π stacking with other aromatic residues. nih.gov

By introducing a benzyloxy group at the 5-position, the electronic properties of the tryptophan indole ring are modified. While specific experimental data for 5-benzyloxytryptophan is not extensively documented in publicly available literature, the principles derived from studies of similar analogs, such as 5-hydroxytryptophan (B29612), are applicable. nih.gov For instance, the emission energies of such analogs shift predictably in response to changes in the local environment. nih.gov A probe like 5-benzyloxytryptophan is expected to exhibit significant changes in its fluorescence quantum yield and lifetime when it moves from a polar, aqueous environment (like the surface of a protein) to a nonpolar, hydrophobic environment (like the protein core during a conformational change). This sensitivity allows researchers to track the real-time dynamics of protein movement and function. nih.govthermofisher.com

Table 1: Representative Photophysical Properties of an Environment-Sensitive Tryptophan Analog Probe This table illustrates the expected changes in fluorescence properties for a tryptophan analog like 5-benzyloxytryptophan based on established principles for environmentally sensitive probes.

Property Environment Value/Observation Rationale
Emission Maximum (λ_em) Polar (e.g., Water) Red-shifted (longer wavelength) Stabilization of the excited state by polar solvent molecules.
Nonpolar (e.g., Protein Core) Blue-shifted (shorter wavelength) Less stabilization of the excited state in a nonpolar environment.
Quantum Yield (Φ_F) Polar (e.g., Water) Low Increased rates of non-radiative decay pathways (e.g., quenching by water).
Nonpolar (e.g., Protein Core) High Reduced quenching and fewer non-radiative decay pathways lead to stronger fluorescence.
Fluorescence Lifetime (τ_F) Polar (e.g., Water) Short Faster de-excitation of the fluorophore through non-radiative processes.

Understanding the mechanisms by which proteins fold into their unique three-dimensional structures and maintain their stability is a fundamental goal in biochemistry. bakerlab.orgu-tokyo.ac.jpyoutube.com The incorporation of tryptophan analogs can provide critical insights into these processes. The stability of a protein is often assessed by monitoring its unfolding in the presence of chemical denaturants or increasing temperature. nih.gov

The fluorescence of an incorporated probe like 5-benzyloxytryptophan serves as an ideal reporter for such experiments. In the folded state, the probe might be buried in the hydrophobic core, exhibiting strong fluorescence. As the protein unfolds, the probe becomes exposed to the aqueous solvent, leading to a predictable change in its fluorescence signal (e.g., quenching and a shift in emission wavelength). By monitoring this change, a protein's melting temperature (T_m) or the free energy of unfolding (ΔG_unfold) can be determined with high precision.

Furthermore, these probes can detect and characterize transient intermediates in the folding pathway, which are often difficult to observe using other methods. muni.cz The ability to place the 5-benzyloxytryptophan probe at specific sites within the protein allows for a detailed mapping of the folding landscape, revealing which regions of the protein fold first and how different domains interact during the folding process.

Probing Molecular Recognition Events

Molecular recognition—the specific interaction between two or more molecules—is central to nearly all biological functions. Peptides engineered with tryptophan analogs are used to dissect these interactions with high specificity.

5-Benzyloxy-DL-tryptophan has been utilized in computational studies to investigate protein-ligand interactions. A notable example is the in silico analysis of 5-benzyloxytryptophan (5-BOTP) as a potential inhibitor of the L-type amino acid transporter 1 (LAT1), a protein overexpressed in many types of cancer. Such studies use molecular docking to predict how the ligand binds to the protein's active site and to estimate its binding affinity.

In one such study, derivatives of 5-BOTP were shown to interact with key residues in the binding pocket of LAT1. The calculated binding affinities indicated a strong and favorable interaction. This computational work provides a detailed hypothesis of the molecular recognition event, guiding further experimental validation.

Table 2: In Silico Interaction Analysis of a 5-Benzyloxytryptophan (5-BOTP) Derivative with the LAT1 Transporter

Interacting Residue in LAT1 Type of Interaction Predicted Binding Affinity (kcal/mol)
Phenylalanine 252 Gating Residue Interaction -11.50
Tryptophan 257 Gating Residue Interaction -11.50
Asparagine 258 Gating Residue Interaction -11.50

Data derived from in silico modeling studies of a 5-BOTP-NOTA derivative.

Experimentally, the fluorescence of a 5-benzyloxytryptophan incorporated into a peptide can be used to monitor binding. If the peptide binds to a target protein, the local environment of the probe may change, resulting in an altered fluorescence signal. This change can be used to calculate key binding parameters such as the dissociation constant (K_d), providing quantitative data on the strength of the interaction.

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and peptide science, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.comnih.govresearchgate.net This is typically achieved by systematically modifying the structure of a lead peptide and assessing the functional consequences of each change.

The incorporation of Fmoc-5-benzyloxy-DL-tryptophan is a valuable strategy in SAR studies. By replacing a natural tryptophan or another amino acid with 5-benzyloxytryptophan, researchers can probe the importance of specific steric and electronic properties at that position for the peptide's activity. The bulky, relatively non-polar benzyloxy group can be used to explore how increasing the size or modifying the hydrophobicity in a particular region of the peptide affects its ability to bind to its receptor or inhibit an enzyme.

For example, based on the computational LAT1 study, one could design an SAR study for a peptide inhibitor. Replacing a key residue with 5-benzyloxytryptophan could test the hypothesis that a bulky aromatic group is essential for potent inhibition.

Table 3: Hypothetical Structure-Activity Relationship (SAR) Study of a Peptide Targeting the LAT1 Transporter This table outlines a conceptual SAR study where 5-benzyloxytryptophan is used to probe peptide-protein interactions.

Peptide Analog Modification at Position X Rationale for Modification Expected Outcome if Hypothesis is Correct
Parent Peptide Tryptophan Native or lead sequence. Baseline activity.
Analog 1 Alanine Replace Trp with a small, non-bulky residue. Significantly reduced activity, indicating the importance of the bulky indole group.
Analog 2 Phenylalanine Test the importance of aromaticity without the indole nitrogen. Partially restored activity, suggesting aromaticity is key.
Analog 3 5-Benzyloxytryptophan Introduce additional steric bulk and modified electronics via the benzyloxy group. Maintained or enhanced activity, confirming that a large, hydrophobic aromatic group is tolerated or preferred for optimal binding.

| Analog 4 | 5-Hydroxytryptophan | Introduce a polar hydrogen-bonding group. | Reduced activity, suggesting a non-polar interaction is critical in the binding pocket. |

Through such systematic studies, a detailed understanding of the molecular requirements for biological activity can be achieved, guiding the design of more potent and selective therapeutic peptides.

Table of Mentioned Compounds

Compound Name
This compound
5-Benzyloxytryptophan (5-BOTP)
Tryptophan
5-Hydroxytryptophan
5-Cyanotryptophan
Alanine

Q & A

Q. What role does the benzyloxy group play in modulating peptide conformation or bioactivity?

  • Methodological Answer :
  • Steric Effects : The bulky benzyloxy group may restrict backbone flexibility, altering peptide secondary structures (e.g., α-helix vs β-sheet).
  • Functional Studies : Incorporate into model peptides (e.g., antimicrobial peptides) and compare activity via MIC assays or circular dichroism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.